molecular formula C27H22N2O B2568169 (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole CAS No. 2227390-59-0

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No. B2568169
CAS RN: 2227390-59-0
M. Wt: 390.486
InChI Key: PUSBILBZRCBYNW-VWLOTQADSA-N
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Description

“®-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole” is a compound that belongs to the class of dihydrooxazole-based antagonists of the N-Methyl-D-aspartate (NMDA) receptor. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C27H22N2O . Its molecular weight is 390.486.

Scientific Research Applications

Anticancer Agent Development

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has shown relevance in the development of experimental anticancer agents. For instance, gold(III) complexes with 2-substituted pyridines, including derivatives of pyridinyl-oxazolines such as 2-(pyridin-2-yl)-4,5-dihydrooxazole, have exhibited promising antiproliferative properties. These compounds have been investigated for their biological and pharmacological behavior, especially against human ovarian carcinoma cell lines. Their ability to overcome cisplatin resistance is a notable feature in cancer treatment research (Maiore et al., 2012).

Coordination Chemistry and Structural Characterization

Research in coordination chemistry and structural characterization has also involved (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole. Gold(III) adducts with chiral pyridinyl-oxazolines, including this compound, have been synthesized and structurally characterized. These studies provide insights into the reactivity of the coordinated ligands and the properties of the resulting complexes, which are significant in understanding the interaction of these compounds with biological targets (Cinellu et al., 2009).

Electrochemical Reduction of CO2

The compound has also been explored in the context of environmental chemistry, specifically in the electrochemical reduction of CO2. Rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing pyridine and oxazoline rings, such as 2-(pyridin-2-yl)-4,5-dihydrooxazole, have been investigated for their CO2 reduction ability. This research is crucial for developing new methods to address environmental challenges like CO2 emissions and climate change (Nganga et al., 2017).

Enantioseparation in Chromatography

In the field of analytical chemistry, derivatives of (R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole have been utilized in developing chiral stationary phases for high-performance liquid chromatography (HPLC). The enantioseparation performance of these phases is significant for the separation of chiral compounds, which is essential in pharmaceutical and chemical research (Li et al., 2016).

Luminescent Materials and OLED Development

Lastly, derivatives of this compound have been explored in the development of luminescent materials, particularly for their application in organic light-emitting diodes (OLEDs). The synthesis and characterization of such derivatives, along with their optoelectronic properties, are important for advancing OLED technology and developing new materials for electronic and photonic devices (Xing et al., 2017).

properties

IUPAC Name

(4R)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSBILBZRCBYNW-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

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